5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-
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Overview
Description
5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and have attracted significant attention in the fields of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- can be achieved through a one-pot, multi-component reaction. This involves the condensation of 2-hydroxynaphthalene-1,4-dione, 1,2-diamine, and tetracyanoethylene in the presence of pyridine as a catalyst . The reaction proceeds through a domino protocol, which is efficient and cost-effective, producing high yields with minimal waste .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, utilizing readily available starting materials and efficient catalytic systems to ensure high productivity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological and chemical properties .
Scientific Research Applications
5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of topoisomerase I and II, enzymes that are crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA topology and ultimately results in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]pyrano[2,3-c]phenazine
- Benzo[f]quinoxaline
- Pyrano[2,3-b]quinoline
Uniqueness
5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl- is unique due to its specific structural features and the presence of both pyrano and quinoxaline moieties. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs .
Properties
CAS No. |
833122-18-2 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
11,11-dimethyl-12-oxa-3,6-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),14,16-heptaene |
InChI |
InChI=1S/C17H16N2O/c1-17(2)8-7-13-15-14(18-9-10-19-15)11-5-3-4-6-12(11)16(13)20-17/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
MTTCJOLBNDKEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC=CN=C24)C |
Origin of Product |
United States |
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